molecular formula C15H12N2 B1331546 2,4-Diphenylimidazole CAS No. 670-83-7

2,4-Diphenylimidazole

Cat. No.: B1331546
CAS No.: 670-83-7
M. Wt: 220.27 g/mol
InChI Key: FHHCKYIBYRNHOZ-UHFFFAOYSA-N
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Description

2,4-Diphenylimidazole is an organic compound with the chemical formula C15H12N2. It is a white crystalline solid that is soluble in some organic solvents, such as ethanol and dichloromethane . This compound is part of the imidazole family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diphenylimidazole can be synthesized through several methods. One common method involves the condensation of benzil with benzaldehyde in the presence of ammonium acetate . This reaction typically requires heating under reflux conditions to facilitate the formation of the imidazole ring.

Another method involves the use of fluorinated graphene oxide as a catalyst. In this approach, benzil, different aldehydes, and ammonium acetate are reacted together to form 2,4,5-triarylimidazole derivatives . This method is noted for its efficiency and the ability to recover and reuse the catalyst multiple times without significant loss in activity.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and cost-effectiveness. The choice of solvents and purification methods also plays a significant role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazoles, imidazole-2-thiones, and other derivatives that have significant biological and chemical properties .

Comparison with Similar Compounds

2,4-Diphenylimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2,5-diphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHCKYIBYRNHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304756
Record name 2,4-Diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670-83-7
Record name 2,4-Diphenylimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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